Chlorpyrifos (diethyl-D10)

Descripción general

Descripción

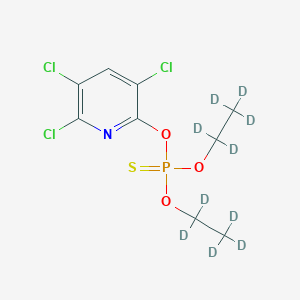

Clorpirifos: Su fórmula química es C₉D₁₀HCl₃NO₃PS con un peso molecular de 360.65 g/mol . Clorpirifos-d10 se utiliza comúnmente como un estándar interno para fines de cuantificación en química analítica.

Métodos De Preparación

Rutas sintéticas:: Clorpirifos-d10 se puede sintetizar a través de varias rutas, incluyendo los siguientes pasos:

Tiofosforilación: El etanol reacciona con 3,5,6-tricloropiridin-2-ol para formar el alcohol cloropiridinil correspondiente. Este intermedio luego se somete a tiofosforilación utilizando un reactivo fosfóricoditioato para producir Clorpirifos-d10.

Intercambio de deuterio: El paso final involucra el intercambio de deuterio para reemplazar los átomos de hidrógeno con isótopos de deuterio (D), lo que resulta en el compuesto completamente marcado.

Producción industrial:: Clorpirifos-d10 se produce a menor escala para fines de investigación y analíticos. Su producción industrial implica principalmente la síntesis personalizada por laboratorios especializados.

Análisis De Reacciones Químicas

Clorpirifos-d10 puede participar en varias reacciones químicas:

Hidrólisis: En condiciones alcalinas, el grupo tiofosfato se somete a hidrólisis para producir el fosfato correspondiente.

Oxidación: Clorpirifos-d10 se puede oxidar a su forma de oxón, que es más tóxica.

Reducción: La reducción de la parte cloropiridinil puede ocurrir, lo que lleva a diferentes metabolitos.

Sustitución: Clorpirifos-d10 puede sufrir reacciones de sustitución nucleofílica en el centro de fósforo.

Los reactivos y condiciones comunes varían según el tipo específico de reacción. Los principales productos incluyen derivados hidrolizados y oxidados.

Aplicaciones Científicas De Investigación

Agricultural Applications

Chlorpyrifos is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, including insects that affect crops such as corn, soybeans, and fruit trees. The diethyl-D10 variant serves as a valuable tool in research to trace the behavior and metabolism of chlorpyrifos in agricultural systems.

Table 1: Common Agricultural Uses of Chlorpyrifos (Diethyl-D10)

| Crop Type | Pest Targeted | Application Method |

|---|---|---|

| Corn | European corn borer | Foliar spray |

| Soybeans | Soybean aphid | Soil drench |

| Fruit Trees | Codling moth | Tree trunk injection |

Environmental Interaction Studies

Research utilizing chlorpyrifos (diethyl-D10) has significantly contributed to understanding its environmental fate and interactions. Studies have focused on how chlorpyrifos residues affect non-target organisms and the broader ecosystem.

- Chemosensory Protein Interaction : Research indicates that chlorpyrifos interacts with chemosensory proteins in insects, which is crucial for developing pest control strategies that minimize environmental impact. This research helps elucidate how insects detect chemical residues, allowing for more targeted applications of pesticides .

Case Study: Environmental Impact Assessment

A study conducted by Gao et al. (2024) examined the effects of chlorpyrifos on aquatic ecosystems. The research found that runoff from agricultural fields treated with chlorpyrifos led to significant toxicity in local fish populations, prompting recommendations for revised application methods to mitigate ecological damage .

Toxicology and Metabolism Research

Chlorpyrifos (diethyl-D10) is also utilized in toxicological studies to understand its metabolic pathways and potential health impacts on humans and wildlife.

Table 2: Metabolic Pathways of Chlorpyrifos

| Pathway Type | Description |

|---|---|

| Aromatic Phosphoester Bond Cleavage | Breakdown leading to less toxic metabolites |

| Alkyl Phosphoester Bond Cleavage | Produces diethyl phosphate and other metabolites |

| Glutathione Conjugation | Forms cysteine S-conjugates, indicating detoxification processes |

- Acute Poisoning Case Study : A case study published in PubMed investigated acute human poisoning from chlorpyrifos exposure. The study identified multiple metabolites and proposed novel metabolic pathways that had not been previously documented in humans, enhancing understanding of chlorpyrifos toxicity .

Analytical Chemistry Applications

In analytical chemistry, chlorpyrifos (diethyl-D10) serves as a reference standard for method development and validation in pesticide residue analysis.

Table 3: Analytical Applications of Chlorpyrifos (Diethyl-D10)

| Application Area | Methodology Used | Purpose |

|---|---|---|

| Pesticide Residue Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of residues in food products |

| Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of chlorpyrifos in soil and water samples |

Mecanismo De Acción

Clorpirifos-d10 ejerce sus efectos principalmente a través de la inhibición de la enzima acetilcolinesterasa (AChE). Al inhibir AChE, interrumpe la neurotransmisión, lo que lleva a la parálisis y la muerte eventual en los insectos. Los objetivos moleculares del compuesto implican las vías del sistema nervioso.

Comparación Con Compuestos Similares

Clorpirifos-d10 es único debido a su marcado isotópico, que permite una cuantificación precisa. Los compuestos similares incluyen:

Clorpirifos: El compuesto madre no marcado.

Dimetoato-d6: Otro pesticida marcado isotópicamente utilizado como estándar interno.

Malatión-d10: Un insecticida organofosforado marcado isotópicamente.

Paraoxon-etilo-d10: Un metabolito marcado isotópicamente de Paratión.

Actividad Biológica

Chlorpyrifos (CPF), specifically in its diethyl-D10 form, is an organophosphorus pesticide widely used for agricultural purposes. Its biological activity is primarily characterized by its neurotoxic effects on insects and potential impacts on human health. This article examines the mechanisms of action, metabolic pathways, pharmacokinetics, and toxicological implications of Chlorpyrifos, supported by data tables and research findings.

Chlorpyrifos acts as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for breaking down acetylcholine (ACh), a neurotransmitter involved in transmitting nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of the nervous system, which can cause symptoms such as tremors, respiratory failure, and even death in severe cases .

Metabolic Pathways

Upon exposure, Chlorpyrifos undergoes rapid metabolism through various pathways:

- Hydrolysis : Chlorpyrifos is hydrolyzed to form 3,5,6-trichloro-2-pyridinol (TCPy) and other metabolites.

- Oxidation : The formation of chlorpyrifos oxon (CPF-ox), a more toxic metabolite, occurs through cytochrome P450-mediated reactions .

- Conjugation : Metabolites may undergo further conjugation processes leading to detoxification .

Pharmacokinetics

The pharmacokinetics of Chlorpyrifos and its metabolites have been studied extensively. Key findings include:

- Absorption : Over 70% of orally administered CPF is absorbed; however, dermal absorption varies significantly between species .

- Metabolism : Major metabolites include TCPy and diethyl phosphate (DEP). The metabolic process shows significant differences based on species, age, and gender .

- Excretion : Urinary excretion is the primary route for elimination, with metabolites detectable within 12–48 hours post-exposure .

Table 1: Pharmacokinetic Parameters of Chlorpyrifos

| Parameter | Value |

|---|---|

| Oral Absorption | ~70% |

| Dermal Absorption (Mice) | >60% |

| Dermal Absorption (Humans) | <3% |

| Half-Life in Humans | ~27 hours |

| Major Metabolites | TCPy, DEP, DETP |

Toxicological Implications

Chlorpyrifos exposure has been linked to various health risks:

- Neurological Effects : Symptoms include cognitive deficits, memory impairment, and mood disorders following chronic exposure .

- Reproductive and Developmental Toxicity : Studies indicate potential impacts on reproductive health and developmental outcomes in exposed populations .

- Environmental Persistence : Chlorpyrifos can persist in the environment, leading to bioaccumulation in non-target organisms .

Case Studies

- Occupational Exposure Study : A study evaluated workers exposed to Chlorpyrifos in agricultural settings. Results indicated significant AChE inhibition and associated neurological symptoms among those with higher exposure levels .

- Biomonitoring Research : Research involving urinary biomonitoring showed a correlation between environmental exposure to CPF and elevated levels of TCPy and DEP in human subjects. This highlights the importance of monitoring pesticide metabolites as indicators of exposure risk .

Propiedades

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPBAQFWLVIOKP-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583927 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-81-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?

A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.

Q2: What are the advantages of using this method to determine organophosphate exposure?

A2: The described method offers several advantages for biomonitoring organophosphate exposure:

- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].

- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.